REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[N:11][C:10]2[C:5](=[C:6]([O:13][Si](C(C)C)(C(C)C)C(C)C)[CH:7]=[CH:8][CH:9]=2)[N:4]=1.[F-].[Cs+]>O1CCCC1.CO>[CH3:1][O:2][C:3]1[CH:12]=[N:11][C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([OH:13])[C:5]=2[N:4]=1 |f:1.2,3.4|
|
Name
|
( d )
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
COC1=NC2=C(C=CC=C2N=C1)O[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
tetrahydrofuran methanol
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between diethyl ether and dilute aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was further extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the combined extracts dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC=2C=CC=C(C2N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |